![molecular formula C28H27BrO3 B2526033 7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one CAS No. 391890-60-1](/img/structure/B2526033.png)
7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one
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Overview
Description
The compound “7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle that’s often found in various natural products . The molecule also contains a bromobenzyl group, which suggests it might have been synthesized using bromobenzyl bromide or a similar reagent .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or studies on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The bromine atom on the bromobenzyl group is a good leaving group, so it might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom might make the compound relatively heavy and possibly reactive. The chromen-2-one group might contribute to the compound’s light absorption properties .Scientific Research Applications
- The compound has been investigated for its anti-inflammatory potential. In silico studies and in vitro assays revealed high cyclooxygenase (COX-2) inhibitory activity with an IC50 of 6 µM . COX-2 inhibitors play a crucial role in managing inflammation-related disorders.
- Cinnamic acids, including this compound, have shown neuroprotective effects. Given the disruption of glycinergic neurotransmission in neuroinflammatory pathologies like Alzheimer’s disease, compounds containing the glycine moiety (such as this one) could offer protection against neuroapoptosis, synaptic dysfunction, and memory impairment .
- Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate can serve as a lead compound for designing more effective hybrids. Its improved biological activities compared to its cinnamic acid precursor make it a promising candidate for further development .
- Researchers can explore modifications around this compound to enhance its pharmacological properties. Its favorable pharmacokinetic profile and oral bioavailability according to Lipinski’s rule of five make it an attractive starting point for drug development .
- The compound’s hybrid structure (combining cinnamic acid and amino acid components) highlights its potential in synthetic chemistry. Scientists can use it as a scaffold to create novel derivatives with diverse activities .
- Researchers can employ this compound in screening assays to evaluate its effects on other biological targets beyond COX-2. Its unique structure may interact with various enzymes, receptors, or cellular pathways, warranting further investigation .
Anti-Inflammatory Activity
Neuroprotective Properties
Lead Compound for Hybrid Synthesis
Medicinal Chemistry and Drug Design
Synthetic Chemistry and Hybrid Molecule Design
Bioactivity Screening Assays
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-[(4-bromophenyl)methoxy]-6-hexyl-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrO3/c1-2-3-4-6-11-22-16-25-24(21-9-7-5-8-10-21)17-28(30)32-27(25)18-26(22)31-19-20-12-14-23(29)15-13-20/h5,7-10,12-18H,2-4,6,11,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRLNIWXRSEKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Br)OC(=O)C=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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